1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring substituted with a trifluoropropoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid involves several steps, including condensation, acylation, cyclization, and hydrolysis. One of the synthetic routes starts with sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. The acylation step uses trifluoroacetyl chloride as the acylating reagent and triethylamine (TEA) as the acid-capturer. The cyclization reaction is carried out in a mixed solvent of methanol and water .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves using cheap and easily available raw materials, moderate reaction conditions, and convenient operations. The yields of the intermediate and final products are confirmed by 1H-NMR .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetyl chloride, TEA, and methanol. The reactions are typically carried out under controlled temperatures and in specific solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrazole ring, which can be further functionalized for specific applications .
Scientific Research Applications
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in various fields .
Properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O3/c1-14-4-6(8(15)16)7(13-14)5-17-3-2-9(10,11)12/h4H,2-3,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFKCFBSUSGUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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